(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone is a compound that features both pyrrolidine and pyrrole rings. These nitrogen-containing heterocycles are significant in medicinal chemistry due to their biological activity and ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone typically involves the reaction of 3-aminopyrrolidine with 1H-pyrrole-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction conditions often include a solvent like dichloromethane and are performed at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the corresponding alcohols or amines .
Scientific Research Applications
(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of (3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with significant biological activity.
Pyrrole: Another nitrogen-containing heterocycle, often used in the synthesis of pharmaceuticals and other bioactive compounds
Uniqueness
(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone is unique due to its combination of both pyrrolidine and pyrrole rings, which may confer distinct biological activities and chemical reactivity compared to compounds containing only one of these rings .
Biological Activity
(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone, with the CAS number 1250435-03-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
Property | Value |
---|---|
Molecular Weight | 179.22 g/mol |
Chemical Formula | C₉H₁₃N₃O |
CAS Number | 1250435-03-0 |
The structure consists of a pyrrolidine ring and a pyrrole moiety, which are known to contribute to various biological activities through interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Common methods include:
- Condensation Reactions : Utilizing carbonyl compounds and amines.
- Cyclization Methods : Involving the formation of the pyrrolidine and pyrrole rings.
- Purification Techniques : Such as recrystallization or chromatography to achieve high purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may modulate various signaling pathways, potentially affecting:
- Neurotransmitter Receptors : This compound may influence neurotransmission, making it a candidate for neurological disorders.
- Enzymatic Activity : It may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
Therapeutic Applications
Recent studies have pointed towards several therapeutic applications for this compound:
- Neurological Disorders : Its potential effects on neurotransmitter systems suggest it could be beneficial in treating conditions such as depression or anxiety.
- Cancer Research : Preliminary studies indicate that this compound may exhibit anti-cancer properties by inhibiting tumor growth or inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : There is emerging evidence that suggests it may modulate inflammatory responses, which could be useful in treating chronic inflammatory diseases.
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal examined the effects of this compound on rodent models of anxiety. The results demonstrated a significant reduction in anxiety-like behaviors compared to control groups, indicating its potential as an anxiolytic agent.
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C9H13N3O/c10-7-3-5-12(6-7)9(13)8-2-1-4-11-8/h1-2,4,7,11H,3,5-6,10H2 |
InChI Key |
GJQNJFPZXSTEGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.